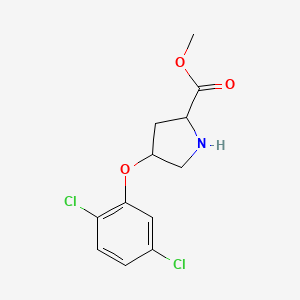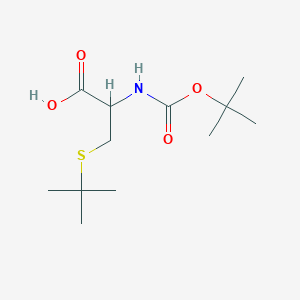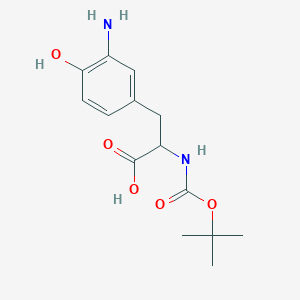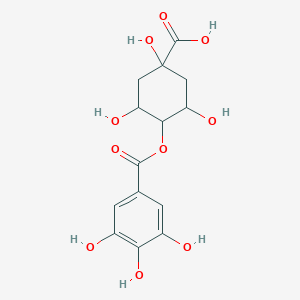
(Z)-3-ethylideneisobenzofuran-1(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3-ethylideneisobenzofuran-1(3H)-one is an organic compound belonging to the isobenzofuranone family This compound is characterized by its unique structure, which includes a furan ring fused to a benzene ring with an ethylidene substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-ethylideneisobenzofuran-1(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of ortho-phthalaldehyde with ethylidene derivatives in the presence of a base. The reaction conditions often include the use of solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors to ensure consistent production, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-ethylideneisobenzofuran-1(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethylidene group to an ethyl group.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include substituted isobenzofuranones, carboxylic acids, and reduced derivatives with altered functional groups.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-ethylideneisobenzofuran-1(3H)-one is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for constructing various heterocyclic compounds.
Biology and Medicine
Research in biology and medicine explores the potential of this compound derivatives as pharmacologically active agents. These compounds may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making them candidates for drug development.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of materials with specific properties.
Mechanism of Action
The mechanism of action of (Z)-3-ethylideneisobenzofuran-1(3H)-one involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds
Isobenzofuran-1(3H)-one: Lacks the ethylidene substituent, making it less reactive in certain chemical reactions.
3-ethylidenephthalide: Similar structure but differs in the position of the ethylidene group.
Uniqueness
(Z)-3-ethylideneisobenzofuran-1(3H)-one is unique due to its specific substitution pattern, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry.
Properties
CAS No. |
4767-62-8 |
|---|---|
Molecular Formula |
C10H8O2 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
(3Z)-3-ethylidene-2-benzofuran-1-one |
InChI |
InChI=1S/C10H8O2/c1-2-9-7-5-3-4-6-8(7)10(11)12-9/h2-6H,1H3/b9-2- |
InChI Key |
FLOWXWKOKRXGBR-MBXJOHMKSA-N |
Isomeric SMILES |
C/C=C\1/C2=CC=CC=C2C(=O)O1 |
Canonical SMILES |
CC=C1C2=CC=CC=C2C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(5-Bromo-[1,1'-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B12105957.png)


![3-[3-(1-Methyl-5-oxopyrrolidin-2-yl)pyridin-4-yl]propanoic acid](/img/structure/B12105982.png)

![N-(5-(4-formylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B12105997.png)
amine](/img/structure/B12106000.png)
![[11-Formyl-14,16-dihydroxy-7-methyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate](/img/structure/B12106007.png)



